molecular formula C25H21F2N3O B2490183 1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912890-38-1

1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2490183
CAS RN: 912890-38-1
M. Wt: 417.46
InChI Key: JAQWBXRVEJPWKG-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemokine Antagonists

The compound has shown potential as a precursor in the synthesis of chemokine antagonists. These molecules play a crucial role in modulating immune responses and inflammation. By inhibiting chemokine receptors, antagonists can be valuable in treating inflammatory diseases, autoimmune disorders, and cancer metastasis .

Pyrido[1,2-a]benzimidazoles

Researchers have utilized this compound to synthesize pyrido[1,2-a]benzimidazoles. These heterocyclic structures exhibit cytotoxic and antiplasmodial activity. Their potential as antimalarial agents makes them an interesting area of study .

Pyrimidine Derivatives

The compound serves as a building block for pyrimidine derivatives. These derivatives have been investigated as cholinesterase inhibitors and Aβ-aggregation inhibitors. Cholinesterase inhibitors are relevant in Alzheimer’s disease research, while Aβ-aggregation inhibitors target amyloid-beta protein aggregation associated with neurodegenerative disorders .

Chlorokojic Acid Derivatives

Chlorokojic acid derivatives, synthesized using this compound, exhibit antibacterial and antiviral activities. These derivatives could be explored further for their potential in drug development and combating infectious diseases .

Metabolism Studies

The oxidative metabolism of flunarizine (1-[(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine), from which this compound is formed, has been studied. The metabolites include 1-[(4-fluorophenyl)methyl]piperazine (M-1), 1-[(4-fluorophenyl)methyl]-4-[(4’-hydroxyphenyl)-2-propenyl]piperazine (M-2), and 4,4’-difluorobenzophenone (M-3). These studies provide insights into the compound’s metabolic fate and potential interactions .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O/c26-20-9-5-17(6-10-20)14-29-16-19(13-24(29)31)25-28-22-3-1-2-4-23(22)30(25)15-18-7-11-21(27)12-8-18/h1-12,19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWBXRVEJPWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

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